Bis(N-acetyl-D-glucosaminyl)mannotriose

Description

Chemical Identity and Nomenclature

This compound constitutes a complex carbohydrate composed of two N-acetyl-D-glucosamine units linked to a mannotriose backbone. The compound belongs to the class of oligosaccharides and specifically falls under the category of glycosaminoglycans, representing essential components of many biological systems that function as mediators in cellular interactions and signaling pathways. The structural architecture of this molecule demonstrates the sophisticated nature of carbohydrate chemistry, where specific linkage patterns and stereochemical arrangements determine biological function and recognition properties.

The systematic nomenclature of this compound reflects its complex structural composition, incorporating multiple monosaccharide units through specific glycosidic bonds. Related compounds in this chemical family include the broader category represented by the Chemical Abstracts Service number 71496-53-2, which encompasses MANNOTRIOSE-DI-(N-ACETYL-D-GLUCOSAMINE), BIS(GALACTOSYL-[N-ACETYL-D-GLUCOSAMINYL]) with molecular formula C62H104N4O46 and molecular weight 1641.49. The molecular structure exhibits specific stereochemistry that proves crucial for biological function, where the arrangement of hydroxyl groups and configuration at anomeric centers determine interaction capabilities with biological receptors.

The compound demonstrates specific physical and chemical properties that distinguish it within the oligosaccharide family. Storage requirements typically necessitate temperatures of negative twenty degrees Celsius, and the substance appears as a powder to crystal form with coloration ranging from white to almost white. The biological source of related compounds often includes bovine blood, indicating the natural occurrence and biological relevance of these carbohydrate structures. Chemical characterization reveals the presence of multiple acetamido groups and hydroxyl functionalities that contribute to the molecule's hydrophilic nature and biological activity.

Table 1: Chemical Properties of this compound and Related Compounds

Historical Context in Glycoconjugate Research

The historical development of glycoconjugate research has established this compound as a significant compound within the broader context of carbohydrate biochemistry and structural biology. The evolution of understanding regarding N-linked glycosylation has revealed the fundamental importance of oligosaccharide structures in biological systems, with early research focusing on the identification and characterization of core glycan structures. The recognition that all N-linked glycans share a common core pentasaccharide structure, Man3GlcNAc2, provided the foundation for understanding more complex oligosaccharide architectures including this compound.

Research into glycoconjugate metabolism has revealed sophisticated enzymatic pathways that process complex oligosaccharides, including compounds structurally related to this compound. Studies of bacterial metabolism, particularly in Bacteroides thetaiotaomicron, have identified gene clusters involved in N-glycan metabolism that encode multiple glycoside hydrolases and specialized phosphorylases. These discoveries demonstrated that β-1,4-D-mannosyl-N-acetyl-D-glucosamine, a structural component relevant to this compound, undergoes reversible phosphorolysis through specific enzymatic mechanisms. The identification of BT1033 as a phosphorylase catalyzing the conversion of β-1,4-D-mannosyl-N-acetyl-D-glucosamine into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine marked a significant advancement in understanding oligosaccharide catabolism.

The development of synthetic methodologies for producing complex oligosaccharides has positioned compounds like this compound at the forefront of glycochemical research. Synthesis typically involves several key steps requiring careful control of reaction conditions such as temperature, pH, and concentration of reactants to achieve high yields and purity. Advanced analytical techniques, including high-performance liquid chromatography, have become standard methods for purification and analysis of synthesized oligosaccharides. The stereoselective formation of β-mannosidic linkages presents considerable challenges in synthetic glycochemistry, as the vicinal C2 hydroxyl group creates steric and polar effects that impede access to the β-face.

Historical investigations into protein-carbohydrate interactions have established the fundamental principles governing molecular recognition between oligosaccharides and protein receptors. Computational analysis of protein-carbohydrate complexes has identified general features characterizing these interactions, including the distribution of specific amino acid residues around monosaccharide units. Research has shown that aspartic acid and glutamic acid residues, along with histidines, demonstrate specific spatial arrangements around unsubstituted monosaccharide units, providing insights into the binding mechanisms relevant to this compound interactions.

Biological Significance in N-Linked Glycosylation

The biological significance of this compound within N-linked glycosylation processes demonstrates the compound's essential role in cellular recognition, protein modification, and metabolic regulation. N-linked glycosylation represents the most common covalent protein modification in eukaryotic cells, serving diverse functions across biological systems from archaea to complex multicellular organisms. The structural complexity inherent in N-linked glycans, exemplified by compounds such as this compound, enables sophisticated regulatory mechanisms that control protein folding, stability, and cellular localization.

The fundamental architecture of N-linked glycosylation centers on the common core pentasaccharide Man3GlcNAc2, which serves as the foundation for all complex N-linked glycan structures. Processing of this core structure in the Golgi apparatus results in three main classes of N-linked glycans: high-mannose, hybrid, and complex types. This compound contributes to these pathways through its structural components, which participate in the sequential addition and modification processes that generate biological diversity in glycan structures. The compound's two N-acetyl-D-glucosamine units and mannotriose backbone provide essential building blocks for the construction of more elaborate glycan architectures.

Research into bisecting N-acetylglucosamine structures has revealed specific biological functions related to this compound chemistry. Studies of monoclonal antibodies produced in cell lines overexpressing 1,4-mannosyl-glycoprotein 4-N-acetylglucosaminyltransferase have demonstrated that increased levels of bisecting N-acetylglucosamine correlate with superior in vitro and in vivo activities. The N-glycan modifications in the Fc-region of these antibodies show reduced core-fucosylation alongside increased bisecting N-acetylglucosamine content. Significantly, research has established that A2-glycan structures modified by bisecting N-acetylglucosamine cannot undergo core-fucosylation by FUT8, indicating that bisecting N-acetylglucosamine exerts indirect influence on FcγRIIIa binding and subsequent antibody-dependent cellular cytotoxicity activity through inhibition of core-fucosylation.

Table 2: Biological Functions of N-acetylglucosamine-containing Oligosaccharides

The metabolic processing of N-linked glycan structures demonstrates the dynamic biological role of compounds structurally related to this compound. Enzymatic pathways in intestinal bacteria utilize sophisticated degradation mechanisms that convert complex oligosaccharides into metabolically useful products. The discovery of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase represents a novel metabolic pathway for N-glycans that provides more efficient utilization of ATP-stored energy compared to conventional pathways involving β-mannosidase and ATP-dependent hexokinase. This efficiency results from the direct phosphorylation of D-mannose residues within oligosaccharide structures, enabling immediate entry into glycolytic pathways without additional energy expenditure.

Synthetic glycobiology applications have highlighted the importance of this compound-related structures in biotechnological development. The conserved Man3GlcNAc2 core structure serves as an ideal starting point for constructing human-like glycan modifications through both in vivo and in vitro methodologies. Engineering of glycosylation pathways in organisms such as Yarrowia lipolytica has demonstrated the potential for producing glycoproteins with homogeneous Man3GlcNAc2 structures, providing unprecedented levels of structural consistency for therapeutic applications. These developments emphasize the fundamental importance of understanding oligosaccharide chemistry and biology for advancing biotechnological applications in medicine and industry.

Structure

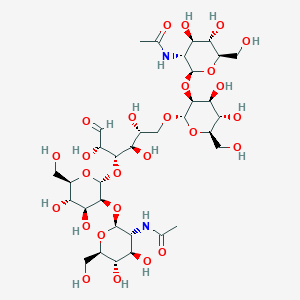

2D Structure

Properties

Molecular Formula |

C34H58N2O26 |

|---|---|

Molecular Weight |

910.8 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5-trihydroxy-6-oxohexoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C34H58N2O26/c1-9(42)35-17-24(51)20(47)13(4-38)56-31(17)61-29-26(53)22(49)15(6-40)58-33(29)55-8-12(45)19(46)28(11(44)3-37)60-34-30(27(54)23(50)16(7-41)59-34)62-32-18(36-10(2)43)25(52)21(48)14(5-39)57-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29+,30+,31+,32+,33+,34-/m1/s1 |

InChI Key |

HAASWZWPTRXUBF-JTXLBKKISA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)CO)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC(C(C(C(C=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)CO)O)O)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Oligosaccharides

Structural Comparison

Table 1: Structural Features of Key Oligosaccharides

Binding Affinity and Specificity

- RbmC2 vs. VCC : RbmC2 binds glycans 50–100× more tightly than VCC, likely due to structural variations in the β-prism domain .

- Role of GlcNAc: The addition of GlcNAc residues to mannotriose significantly enhances binding. For example, pentasaccharides (NGA2) and this compound exhibit similar affinities, outperforming unmodified mannotriose .

- High-mannose glycans: Pure mannose structures (e.g., Man8–Man9) fail to bind tightly, underscoring the necessity of GlcNAc modifications for Vibrio lectin recognition .

Analytical Differentiation

- Crystallography: this compound forms ten hydrogen bonds with RbmC2, primarily targeting the α1,6-linked mannose, while GlcNAc-Man shows partial occupancy and competitive binding with glycerol .

- NMR Spectroscopy: N-acetyllactosamine-type glycans (with GlcNAc branches) are distinguishable from oligomannose types by their distinct ¹H-NMR profiles .

Preparation Methods

Glycoside Phosphorylase-Catalyzed Synthesis

A key enzymatic method involves the use of β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033), which catalyzes the formation of β-1,4 linkages between mannose and N-acetylglucosamine units. This enzyme has been identified in Bacteroides thetaiotaomicron and related intestinal anaerobic bacteria, where it plays a role in the metabolism of N-glycans by converting substrates into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine.

- Process details:

- The phosphorylase catalyzes the transfer of a mannose unit from mannose 1-phosphate to N-acetyl-D-glucosamine acceptors.

- This reaction is energy-efficient, bypassing the need for ATP-dependent phosphorylation steps common in traditional pathways.

- The enzymatic reaction is highly regio- and stereospecific, ensuring the correct β-1,4 glycosidic bond formation.

Glycosyltransferase-Mediated Assembly

Other enzymatic methods involve glycosyltransferases that transfer activated sugar donors (such as UDP-GlcNAc and GDP-mannose) to specific acceptor molecules. These enzymes enable stepwise elongation of the oligosaccharide chain with precise control over linkage types.

- Glycosyltransferases can be employed in vitro in sequential or one-pot reactions to assemble Bis(N-acetyl-D-glucosaminyl)mannotriose from monosaccharide building blocks.

- This method allows for the production of structurally defined glycans suitable for therapeutic and research applications.

Chemical Synthesis Methods

Chemical synthesis of this compound involves multi-step organic synthesis with protection/deprotection strategies to control regioselectivity and stereochemistry.

-

- Protection of hydroxyl groups on monosaccharides to prevent undesired reactions.

- Activation of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) to form glycosidic bonds.

- Coupling of protected sugar units under controlled conditions to form β-1,4 linkages.

- Final deprotection to yield the target trisaccharide.

This approach requires careful optimization of reaction conditions to maximize yield and purity.

- Chemical synthesis is often labor-intensive but allows for the introduction of specific modifications and isotopic labeling.

Biotransformation and Microbial Production

Recent advances have explored the use of genetically engineered microorganisms to produce N-acetylglucosamine-containing oligosaccharides.

- Microbial fermentation using strains engineered to express specific glycosyltransferases and phosphorylases can produce this compound or its precursors.

- This approach leverages natural biosynthetic pathways and can be scaled for industrial applications.

Comparative Summary of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Enzymatic synthesis (phosphorylase/glycosyltransferase) | High specificity, regio- and stereocontrol; energy-efficient | Requires purified enzymes; substrate availability | Research-grade glycans, therapeutics |

| Chemical synthesis | Structural versatility; allows modifications | Multi-step, labor-intensive, lower yields | Structural studies, labeled compounds |

| Microbial biotransformation | Scalable; cost-effective; sustainable | Requires genetic engineering; complex regulation | Industrial production, bulk supply |

Detailed Research Findings and Data

Enzymatic Phosphorylase Reaction Kinetics (Example)

| Parameter | Value | Notes |

|---|---|---|

| Substrate concentration | 1-10 mM | Mannose 1-phosphate and GlcNAc |

| Optimal pH | 7.0 | Neutral pH for maximal activity |

| Temperature optimum | 30-37 °C | Physiological temperature range |

| Turnover number (k_cat) | ~10 s⁻¹ | Indicative of moderate enzymatic speed |

| Michaelis constant (K_m) | 0.5-2 mM | Reflects substrate affinity |

Chemical Synthesis Yields (Literature Examples)

| Step | Yield (%) | Comments |

|---|---|---|

| Glycosyl donor preparation | 80-90 | High-yield synthesis of activated sugars |

| Glycosylation step | 50-70 | Dependent on protecting groups and conditions |

| Final deprotection | 70-85 | Sensitive to harsh conditions |

| Overall yield | 20-40 | Typical for complex oligosaccharides |

Q & A

Basic Research Questions

Q. How can the structural integrity of Bis(N-acetyl-D-glucosaminyl)mannotriose be validated during synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm glycosidic linkages and stereochemistry. Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, verifies molecular weight. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity (>95%) .

- Experimental Design : Include a stepwise protocol: (1) synthesize the compound using enzymatic or chemical methods, (2) purify via column chromatography, (3) validate using NMR/MS, and (4) compare retention times in HPLC/TLC against standards .

Q. What factors influence the yield of this compound in enzymatic synthesis?

- Key Variables : Enzyme specificity (e.g., glycosyltransferases), substrate ratios (N-acetyl-D-glucosamine vs. mannotriose), pH (optimal range: 6.5–7.5), temperature (37°C for most enzymes), and reaction time (12–24 hours) .

- Optimization Strategy : Employ factorial design experiments (e.g., 2³ design) to test combinations of pH, temperature, and substrate ratios. Use ANOVA to identify statistically significant variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Analytical Framework :

- Replication : Standardize assay conditions (e.g., cell lines, incubation time, dosage) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers .

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to receptors (e.g., lectins), resolving discrepancies in interaction kinetics .

Q. What advanced techniques elucidate the interaction mechanisms between this compound and glycan-binding proteins?

- Methodology :

- Structural Biology : X-ray crystallography or cryo-EM to resolve 3D protein-carbohydrate complexes .

- Computational Modeling : Molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding free energies and conformational changes .

- Kinetic Profiling : Stopped-flow fluorescence assays to measure real-time binding kinetics under physiological conditions .

Q. How can researchers develop novel analytical methods for quantifying this compound in complex biological matrices?

- Innovative Approaches :

- LC-MS/MS : Optimize ionization parameters (e.g., electrospray voltage) and collision energy for selective fragmentation. Use isotopically labeled analogs as internal standards .

- Microfluidics : Integrate glycan-specific aptamers into lab-on-a-chip systems for rapid, high-throughput detection .

- Data Validation : Apply machine learning (e.g., random forest models) to distinguish signal from noise in mass spectra .

Q. What strategies optimize experimental design for studying this compound in metabolic pathways?

- Integrated Workflow :

- Computational Prediction : Use quantum chemistry software (e.g., Gaussian) to model reaction intermediates and transition states .

- Isotope Tracing : Label mannotriose with ¹³C or ²H isotopes and track incorporation into metabolites via NMR or LC-MS .

- Knockout Models : Employ CRISPR-Cas9 to silence glycosyltransferase genes in cell lines, observing downstream metabolic disruptions .

Methodological Best Practices

- Data Management : Store raw NMR/MS spectra in repositories like Zenodo. Processed data should include peak assignments, integration values, and statistical summaries .

- Error Analysis : Report uncertainties in yields (±5%) and binding constants (±10%) using error propagation formulas .

- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and document participant selection criteria (e.g., exclusion of immunocompromised individuals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.